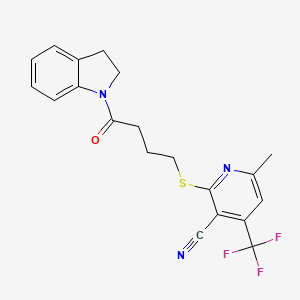

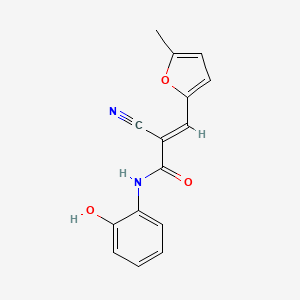

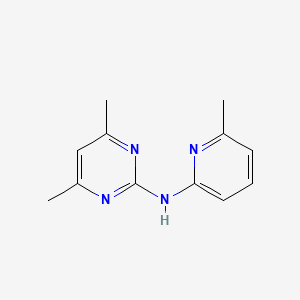

![molecular formula C15H12F2N4O2 B2429500 N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775470-97-7](/img/structure/B2429500.png)

N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical compound . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The C–C bond lengths in aromatic rings are in the normal range of 1.352 (5)-1.435 (5) Å, which is characteristic of delocalized aromatic rings .Scientific Research Applications

HIV-1 Integrase Strand Transfer Inhibitors

This compound has been used in the synthesis of HIV-1 integrase strand transfer inhibitors (INSTIs) . An efficient one-pot synthetic method has been developed for the preparation of bicyclic carbamoyl pyridones from a known common intermediate . Several of the analogs show good antiviral potencies in single-round HIV-1 replication antiviral assays and show no cytotoxicity in cell culture assays .

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the compound , have exhibited antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory Activity

These derivatives have also shown anti-inflammatory activity , suggesting their potential use in the treatment of inflammatory diseases.

Antifungal Activity

The compound has demonstrated antifungal activity , making it a potential candidate for the development of new antifungal medications.

Antioxidant Activity

Pyrrolopyrazine derivatives have exhibited antioxidant activity , which could be beneficial in the treatment of diseases caused by oxidative stress.

Antitumor Activity

These compounds have shown antitumor activity , suggesting their potential use in cancer treatment.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition , which is a key mechanism in the treatment of various diseases, including cancer.

Metal Chelation

The compound has been used in the synthesis of new metal-chelating analogs . Metal-chelating pharmacophores are important components of a range of antiviral agents .

Future Directions

Given the wide range of biological activities related to the pyrrolopyrazine scaffold, this structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

The compound N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives, in general, interact with their targets to exert their biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes of similar compounds .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O2/c1-8-7-21-13(15(23)19-8)5-12(20-21)14(22)18-6-9-2-3-10(16)4-11(9)17/h2-5,7H,6H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNDVCCUMFKLDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

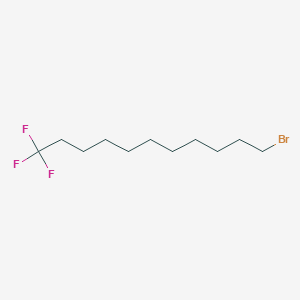

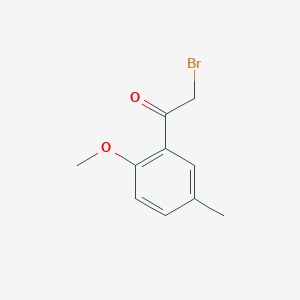

![Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B2429419.png)

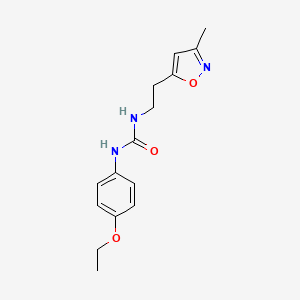

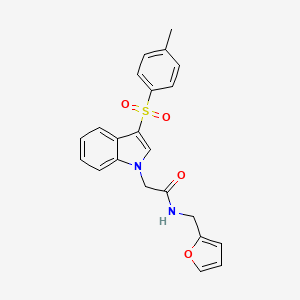

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2429421.png)

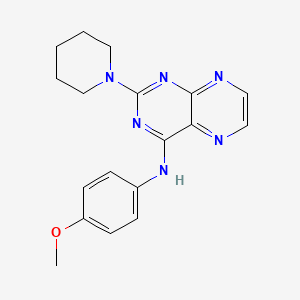

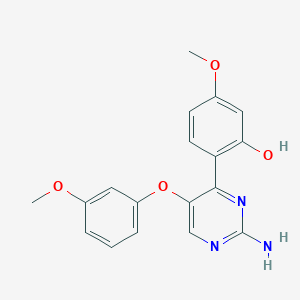

![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3,5-hexadien-2-one](/img/structure/B2429426.png)